

Solubility Profile of Cresyl Glycidyl Ether in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cresyl glycidyl ether*

Cat. No.: *B1193916*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **cresyl glycidyl ether** in various organic solvents. Due to its role as a reactive diluent in epoxy resins and its potential applications in other fields, understanding its solubility characteristics is crucial for formulation development, chemical synthesis, and safety protocols. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Quantitative Solubility Data

Cresyl glycidyl ether, a colorless to light yellow liquid, exhibits varying degrees of solubility in different solvents. While extensive quantitative data in a wide array of organic solvents is not readily available in published literature, a summary of the existing information is presented in Table 1. The data is compiled from various chemical safety data sheets and databases. It is important to note that **cresyl glycidyl ether** is a commercial mixture of ortho, meta, and para isomers, and the solubility may vary slightly between isomers.

Table 1: Solubility of **Cresyl Glycidyl Ether** in Various Solvents

Solvent	Chemical Formula	Type	Solubility	Temperature (°C)	Citations
Water	H ₂ O	Protic	≤ 0.1 g/100 mL	21	[1][2]
Water	H ₂ O	Protic	< 1 mg/mL	22.2 (72°F)	[3][4]
Ethanol	C ₂ H ₅ OH	Protic	Soluble (Implied) ¹	Not Specified	[4][5]
Acetone	C ₃ H ₆ O	Aprotic	Soluble	Not Specified	
Toluene	C ₇ H ₈	Aprotic	Soluble	Not Specified	

¹Qualitative assessment based on recommendations for cleaning spills.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of **cresyl glycidyl ether** solubility in an organic solvent. This protocol is adapted from the principles outlined in the ASTM E1148 standard test method for aqueous solubility and can be applied to organic solvents.

Objective: To determine the saturation solubility of **cresyl glycidyl ether** in a selected organic solvent at a specified temperature.

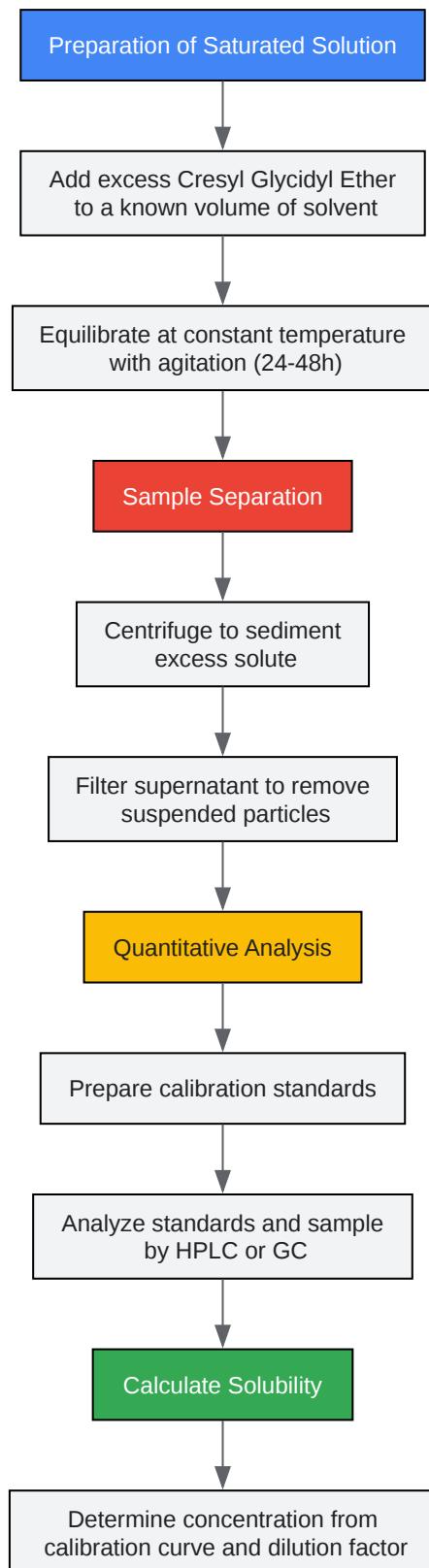
Materials:

- **Cresyl glycidyl ether** (analytical standard)
- Selected organic solvent (HPLC grade or equivalent)
- Volumetric flasks (Class A)
- Thermostatic shaker or water bath
- Centrifuge

- Syringe filters (chemically compatible with the solvent and solute)
- Analytical balance (± 0.1 mg)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
- Scintillation vials or other suitable containers with airtight caps

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **cresyl glycidyl ether** to a scintillation vial or other suitable container. The excess is crucial to ensure that saturation is achieved.
 - Add a known volume of the selected organic solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
 - Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
- Sample Separation:
 - After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
 - To ensure the complete removal of undissolved solute, centrifuge the vials at a high speed.
 - Carefully withdraw a known volume of the supernatant using a syringe.


- Filter the supernatant through a chemically compatible syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
- Analysis:
 - Prepare a series of standard solutions of **cresyl glycidyl ether** in the chosen solvent of known concentrations.
 - Develop a suitable analytical method using HPLC or GC to quantify the concentration of **cresyl glycidyl ether**. This includes selecting an appropriate column, mobile phase/carrier gas, flow rate, and detector wavelength/temperature.
 - Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
 - Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
 - Inject the diluted sample into the HPLC or GC system and record the signal.
 - Using the calibration curve, determine the concentration of **cresyl glycidyl ether** in the diluted sample.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of **cresyl glycidyl ether** in the selected solvent at the specified temperature.

Data Reporting:

The solubility should be reported in units such as g/100 mL, mg/L, or mol/L, and the temperature at which the measurement was performed must be specified.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

[Click to download full resolution via product page](#)

Workflow for determining the solubility of **Cresyl Glycidyl Ether**.

This guide provides the currently available information on the solubility of **cresyl glycidyl ether** in organic solvents and a robust methodology for its experimental determination. For professionals in research and drug development, this information is foundational for the accurate and safe handling and formulation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cresyl glycidyl ether CAS#: 26447-14-3 [m.chemicalbook.com]
- 2. 26447-14-3 CAS MSDS (Cresyl glycidyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. o-CRESYL GLYCIDYL ETHER | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-CRESYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Solubility Profile of Cresyl Glycidyl Ether in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1193916#solubility-of-cresyl-glycidyl-ether-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com